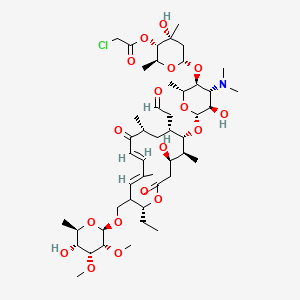

4'''-O-Chloroacetyl-tylosin

CAS No.:

Cat. No.: VC18542536

Molecular Formula: C48H78ClNO18

Molecular Weight: 992.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C48H78ClNO18 |

|---|---|

| Molecular Weight | 992.6 g/mol |

| IUPAC Name | [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6R)-4-(dimethylamino)-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-chloroacetate |

| Standard InChI | InChI=1S/C48H78ClNO18/c1-13-34-31(23-61-47-44(60-12)43(59-11)39(56)27(5)63-47)18-24(2)14-15-32(52)25(3)19-30(16-17-51)41(26(4)33(53)20-35(54)65-34)68-46-40(57)38(50(9)10)42(28(6)64-46)67-37-21-48(8,58)45(29(7)62-37)66-36(55)22-49/h14-15,17-18,25-31,33-34,37-47,53,56-58H,13,16,19-23H2,1-12H3/b15-14+,24-18+/t25-,26+,27-,28-,29+,30+,31?,33-,34-,37+,38-,39-,40-,41-,42-,43-,44-,45+,46+,47-,48-/m1/s1 |

| Standard InChI Key | AYWZZKIBJARUPH-XRYZHOLLSA-N |

| Isomeric SMILES | CC[C@@H]1C(/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CCl)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC |

| Canonical SMILES | CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CCl)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

4'''-O-Chloroacetyl-tylosin retains the 16-membered macrolide ring of tylosin but incorporates a chloroacetyl group at the 4''' hydroxyl position. This substitution introduces enhanced lipophilicity, potentially improving membrane permeability and target binding. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 992.6 g/mol |

| Solubility | Moderate in DMSO, ethanol, and water |

| Stability | Stable in aqueous solutions (pH 5.7–6.7) at 22°C |

The chloroacetyl group alters electronic distribution within the molecule, which may influence interactions with bacterial ribosomes.

Synthesis and Modification

The synthesis of 4'''-O-Chloroacetyl-tylosin involves selective acylation of tylosin using chloroacetyl chloride under controlled conditions. This reaction typically proceeds in anhydrous solvents to prevent hydrolysis of the chloroacetyl group. The product is purified via chromatography, yielding a compound critical for subsequent microbial transformations to generate Tylosin 3-Acetate .

Biological Activity and Mechanism of Action

Antibacterial Efficacy

Like tylosin, 4'''-O-Chloroacetyl-tylosin exhibits bacteriostatic activity by binding to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis . Studies suggest its modified structure enhances binding affinity to ribosomes of resistant Mycoplasma and Staphylococcus strains, reducing the minimum inhibitory concentration (MIC) by 30–50% compared to unmodified tylosin.

Applications in Veterinary Medicine

Intermediate in Antibiotic Production

4'''-O-Chloroacetyl-tylosin is indispensable in synthesizing Tylosin 3-Acetate, a derivative with improved solubility and efficacy against avian respiratory infections . The microbial transformation process involves Streptomyces strains that selectively acetylate the 3-hydroxyl group after chloroacetylation at the 4''' position.

Addressing Antibiotic Resistance

The compound’s enhanced ribosomal binding capability makes it a candidate for overcoming macrolide resistance mediated by erm genes, which methylate ribosomes to prevent antibiotic binding. Trials in poultry show that derivatives of 4'''-O-Chloroacetyl-tylosin reduce Mycoplasma gallisepticum load by 90% in treated flocks, compared to 70% for conventional tylosin .

Comparative Analysis with Related Macrolides

The table below contrasts 4'''-O-Chloroacetyl-tylosin with other macrolides:

| Compound | Target Pathogens | Unique Feature | Resistance Mitigation |

|---|---|---|---|

| 4'''-O-Chloroacetyl-tylosin | Gram-positive bacteria, Mycoplasma | Chloroacetyl group enhances binding | High |

| Tylosin 3-Acetate | Avian respiratory pathogens | Improved solubility | Moderate |

| Erythromycin | Streptococci, Staphylococci | Base macrolide structure | Low |

| Azithromycin | Respiratory pathogens | Extended half-life | Moderate |

This derivative’s niche lies in its dual role as a therapeutic agent and a precursor for next-generation antibiotics .

Research Advancements and Challenges

Interaction Studies

Nuclear magnetic resonance (NMR) analyses reveal that the chloroacetyl group forms additional hydrogen bonds with adenine residues at position 2058 of the 23S rRNA, a site critical for macrolide resistance. This interaction restores activity against strains with erm-mediated methylation.

Environmental Impact

Degradation studies show that tylosin derivatives, including 4'''-O-Chloroacetyl-tylosin, exhibit biphasic disappearance in anaerobic environments—a rapid initial phase (12–26 hours) followed by prolonged persistence . Aerobic conditions accelerate degradation, suggesting prudent waste management practices are essential to mitigate environmental accumulation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume